molecular formula C17H16N4O2S B11980339 N'-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11980339
M. Wt: 340.4 g/mol
InChI Key: ZRINUKYSMPURJG-VCHYOVAHSA-N
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Description

N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, a thienyl group, and a methoxybenzylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially yielding hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be related to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

  • N’-(4-Methoxybenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Methoxybenzylidene)-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide

Comparison:

  • Structural Differences: The presence of different substituents on the thienyl or furyl groups can lead to variations in chemical reactivity and biological activity.
  • Uniqueness: N’-(4-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of the methoxybenzylidene, thienyl, and pyrazole moieties, which may confer distinct biological properties compared to its analogs.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-11-3-8-16(24-11)14-9-15(20-19-14)17(22)21-18-10-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

ZRINUKYSMPURJG-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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